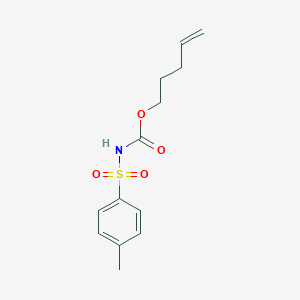

Pent-4-enyl N-(p-tolylsulfonyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO4S |

|---|---|

Molecular Weight |

283.35 g/mol |

IUPAC Name |

pent-4-enyl N-(4-methylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C13H17NO4S/c1-3-4-5-10-18-13(15)14-19(16,17)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3,(H,14,15) |

InChI Key |

OCECIINFQVYTGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Pent 4 Enyl N P Tolylsulfonyl Carbamate and Analogues

Strategic Approaches to Carbamate (B1207046) Formation

The carbamate functional group is a cornerstone in medicinal chemistry and organic synthesis, serving as a stable bioisostere of the amide bond. nih.gov Consequently, numerous methods for its synthesis have been developed, ranging from traditional reactions to modern catalytic processes.

A prevalent and straightforward method for carbamate synthesis is the reaction of an amine with an alkyl chloroformate. wikipedia.orgtandfonline.comgoogle.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The reaction typically requires a base, such as sodium hydroxide, triethylamine, or pyridine, to neutralize the hydrochloric acid byproduct. tandfonline.com

The general scheme for this reaction is: R'OC(O)Cl + R₂NH → R₂NCO₂R' + HCl wikipedia.org

Beyond chloroformates, other carbonyl donor molecules can be employed. These "carbonyl transfer agents" offer alternatives that can avoid the use of more hazardous reagents like phosgene derivatives. An example includes the use of activated carbonates, such as p-nitrophenyl carbonates, which are prepared from an alcohol and p-nitrophenyl chloroformate. nih.gov These activated reagents then react with amines to furnish the desired carbamate. nih.gov Other specialized carbonyl sources, like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, have also been utilized under mild conditions to synthesize carbamates from amines. organic-chemistry.org

| Carbonylating Agent | Amine Substrate | Typical Conditions | Key Features |

| Alkyl Chloroformates | Primary/Secondary Amines | Base (e.g., Et₃N, Pyridine, NaOH) | Widely used, efficient, generates HCl byproduct. wikipedia.orgtandfonline.com |

| Di-tert-butyl dicarbonate (Boc₂)O | Primary/Secondary Amines | Aprotic solvent (e.g., THF, CH₂Cl₂) | Common for Boc-protection, mild conditions. organic-chemistry.org |

| p-Nitrophenyl Carbonates | Primary/Secondary Amines | Base, aprotic solvent | Activated carbonyl donor, avoids direct use of chloroformates with the amine. nih.gov |

| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Primary/Secondary Amines | Mild conditions | Alternative carbonyl source for convenient synthesis. organic-chemistry.org |

An alternative and commercially significant route to carbamates involves the reaction of an isocyanate with an alcohol or phenol. wikipedia.orggoogle.com This addition reaction is often highly efficient and forms the basis for polyurethane production. wikipedia.org The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group (-N=C=O) to yield the carbamate. nih.govrsc.org

The general reaction is: RN=C=O + R′OH → RNHC(O)OR′ wikipedia.org

This method can be particularly advantageous for the synthesis of N-sulfonyl carbamates. If a sulfonyl isocyanate, such as p-toluenesulfonyl isocyanate, is used as the starting material, it can react directly with an alcohol (in this case, pent-4-en-1-ol) to form the target compound, Pent-4-enyl N-(p-tolylsulfonyl)carbamate, in a single, convergent step. The addition of alcohols to aroxy and alkoxysulfonyl isocyanates proceeds readily to give the corresponding N-sulfonyl carbamates. tandfonline.com The reaction may be catalyzed by metal salts or tertiary amines to increase the rate, although this can sometimes lead to side products. google.comrsc.org

Driven by the need for greener and more efficient processes, significant research has focused on developing advanced methodologies that avoid hazardous reagents like phosgene and isocyanates. nih.govresearchgate.net

One prominent strategy is the three-component coupling of an amine, carbon dioxide (CO₂), and an electrophile (such as an alkyl halide). acs.org CO₂ serves as an inexpensive, non-toxic, and renewable C1 source. nih.govacs.org The reaction typically involves the formation of a carbamic acid or carbamate salt by reacting the amine with CO₂, which is then alkylated by the electrophile. nih.gov This process is often facilitated by a base, such as cesium carbonate, and may be accelerated by additives like tetrabutylammonium iodide (TBAI). nih.govorganic-chemistry.org

Catalytic methods have also emerged as powerful tools. Pincer-ligated iron complexes have been shown to catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols, which proceeds through a transient isocyanate intermediate. acs.org Other approaches include the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide, which eliminates the need for metal catalysts and toxic reagents. rsc.org The development of catalytic systems for the direct conversion of amines, CO₂, and alcohols into carbamates represents a significant step towards sustainable synthesis. nih.gov

| Advanced Method | Key Reagents/Catalysts | Description | Advantages |

| Three-Component Coupling | Amine, CO₂, Alkyl Halide, Base (e.g., Cs₂CO₃) | Forms a carbamate from three simple components in one pot. nih.govorganic-chemistry.org | Avoids phosgene and isocyanates; utilizes renewable CO₂. acs.org |

| Dehydrogenative Coupling | Formamide, Alcohol, Iron-pincer catalyst | Catalytic dehydrogenation of formamide generates an in-situ isocyanate that is trapped by the alcohol. acs.org | Catalytic, atom-economical approach. |

| From Boc-Amides | Boc-protected amine, Alcohol, t-BuOLi | Direct conversion of a common protected amine to a different carbamate. rsc.org | Metal-free, avoids toxic reagents. |

| Curtius Rearrangement | Carboxylic Acid, NaN₃, Di-tert-butyl dicarbonate | A one-pot conversion of carboxylic acids into carbamates via an acyl azide and subsequent isocyanate intermediate. nih.govorganic-chemistry.org | Tolerates various functional groups. organic-chemistry.org |

Introduction of the p-Tolylsulfonyl Group

The p-tolylsulfonyl (tosyl) group is a common functional group in organic chemistry, often used as a protecting group for amines or as a component in pharmacologically active molecules. Its introduction onto the carbamate nitrogen is a key step in forming the final target compound.

The most common method for creating a sulfonamide or an N-sulfonyl carbamate linkage is the reaction of a primary or secondary amine (or in this case, a carbamate) with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl). semanticscholar.org This reaction, a variant of the Hinsberg test, is typically performed in the presence of a base to neutralize the generated HCl. researchgate.net

For the synthesis of this compound, this would involve a two-step process: first, the synthesis of pent-4-enyl carbamate, followed by its N-sulfonylation with TsCl. The nitrogen atom of the carbamate acts as the nucleophile. A variety of bases and solvent systems can be employed, with choices often depending on the substrate's reactivity and solubility. While traditional methods use aqueous bases like NaOH, modern procedures may use organic bases like pyridine or employ catalytic approaches. semanticscholar.org Solvent-free conditions at room temperature have also been reported for the sulfonylation of anilines and alcohols. semanticscholar.org

| Substrate | Reagent | Base/Catalyst | Solvent | Key Features |

| Primary/Secondary Amine | p-Toluenesulfonyl Chloride | Pyridine, NaOH, Et₃N | Aqueous or organic (CH₂Cl₂, THF) | Standard method for sulfonamide formation. semanticscholar.org |

| Anilines, Alcohols | p-Toluenesulfonyl Chloride | None | Solvent-free | Green chemistry approach under mild conditions. semanticscholar.org |

| Amines | p-Toluenesulfonyl Chloride | Atomized Sodium | EtOH-THF (ultrasonic) | Rapid and efficient sulfonylation under sonic conditions. researchgate.net |

| Less Nucleophilic Amines | p-Toluenesulfonyl Chloride | Indium | - | Catalytic method effective for challenging substrates. organic-chemistry.org |

While direct sulfonylation is common, alternative strategies involve using precursors that already contain the p-tolylsulfonyl moiety. N-tosylhydrazones, which are structurally related to diazomethane derivatives, serve as valuable precursors in multicomponent reactions for carbamate synthesis.

A notable method involves the base-promoted three-component coupling of an N-tosylhydrazone, an amine, and carbon dioxide. rsc.orgrsc.org This approach allows for the construction of the carbamate functional group under mild conditions (1 atm of CO₂) without the need for a transition-metal catalyst. rsc.orgrsc.org In this reaction, the N-tosylhydrazone acts as a carbene precursor, which ultimately gets incorporated into the final carbamate product. This methodology provides a convergent route to N-substituted carbamates where the tosyl group is part of one of the key starting materials, although it does not directly yield an N-tosyl carbamate.

Interestingly, the synthesis of p-tolylsulfonyldiazomethane itself can start from a carbamate derivative. Ethyl N-(p-tolylsulfonylmethyl)carbamate is nitrosated to form ethyl N-nitroso-N-(p-tolylsulfonylmethyl)carbamate, which is then treated with a base like alumina to yield p-tolylsulfonyldiazomethane. orgsyn.org This highlights the chemical relationship between these classes of compounds, even if this specific route is not a primary method for synthesizing the target N-sulfonyl carbamate.

Incorporation of the Pent-4-enyl Moiety

The pent-4-enyl group is a valuable functional handle in synthetic chemistry. Its terminal double bond serves as a versatile precursor for a variety of transformations, including cyclization, polymerization, and cross-coupling reactions. The two primary strategies for its incorporation into a p-tolylsulfonyl)carbamate framework are direct alkylation and olefin metathesis.

A direct and common method for synthesizing the title compound involves the N-alkylation of a suitable precursor, such as a p-toluenesulfonylcarbamate, with a pentenyl halide. This reaction proceeds via a classical nucleophilic substitution (SN2) mechanism. The nitrogen atom of the carbamate, once deprotonated by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the pentenyl halide and displacing the halide leaving group.

The choice of base and solvent is critical for achieving high yields. Non-nucleophilic bases are preferred to avoid competing reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed to dissolve the reactants and facilitate the SN2 pathway. The reactivity of the pentenyl halide also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

| Precursor | Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Ethyl N-(p-tolylsulfonyl)carbamate | 5-bromo-1-pentene | K₂CO₃ | DMF | 60-80 °C, 12-24 h |

| Methyl N-(p-tolylsulfonyl)carbamate | 5-iodo-1-pentene | NaH | THF/DMF | 0 °C to rt, 4-8 h |

| Benzyl N-(p-tolylsulfonyl)carbamate | 5-bromo-1-pentene | Cs₂CO₃ | Acetonitrile | Reflux, 12-18 h |

Olefin metathesis provides an alternative and powerful strategy for constructing the pent-4-enyl moiety, particularly through cross-metathesis (CM). organic-chemistry.org This approach involves the reaction of a simpler, pre-functionalized N-alkenyl carbamate with a suitable olefin partner in the presence of a ruthenium-based catalyst. For instance, an N-allyl-N-(p-tolylsulfonyl)carbamate can be reacted with 3-butene-1-ol (followed by functional group manipulation) or more directly with propene to extend the chain. However, a more common strategy would be the cross-metathesis of N-vinyl-N-(p-tolylsulfonyl)carbamate with but-1-ene.

The success of cross-metathesis depends on the choice of catalyst and the relative reactivity of the olefin partners to favor the desired cross-coupled product over undesired homodimers. organic-chemistry.org Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and functional group tolerance. organic-chemistry.org These reactions are typically driven by the release of a volatile olefin byproduct, such as ethylene. harvard.edu

| Carbamate Substrate | Olefin Partner | Catalyst (mol%) | Solvent | Product Type |

|---|---|---|---|---|

| N-allyl-N-(p-tolylsulfonyl)carbamate | Propene (gas) | Grubbs II (5%) | DCM | Pent-4-enyl |

| N-vinyl-N-(p-tolylsulfonyl)carbamate | But-1-ene | Hoveyda-Grubbs II (2-5%) | Toluene | Pent-4-enyl |

| N-allyl-N-(p-tolylsulfonyl)carbamate | Allyltrimethylsilane | Grubbs II (5%) | DCM | Pent-4-enyl (after protodesilylation) |

Total Synthesis Applications of this compound Precursors and Derivatives

The primary synthetic utility of this compound and its analogues lies in their role as precursors for nitrogen-containing heterocycles via Ring-Closing Metathesis (RCM). thieme-connect.de The presence of a terminal alkene five atoms away from the nitrogen atom makes these substrates ideal for constructing six-membered rings, specifically 1,2,3,6-tetrahydropyridine derivatives. These structures are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

The RCM reaction is catalyzed by ruthenium alkylidene complexes and proceeds by intramolecularly coupling the pentenyl terminus with another olefin tethered to the carbamate nitrogen. harvard.edu This strategy has been successfully applied in the total synthesis of various alkaloids and other complex nitrogenous compounds. The resulting protected tetrahydropyridine can be further elaborated through reactions such as hydrogenation, dihydroxylation, or epoxidation to install the desired stereochemistry and functionality of the target molecule. The tosyl group serves as a robust protecting group throughout these transformations and can be removed under reductive conditions at a late stage of the synthesis. This RCM-based approach is a cornerstone of modern synthetic strategy for accessing complex heterocyclic scaffolds. thieme-connect.dersc.org

| Target Molecule Class | Diene Precursor Type | Key RCM Transformation | Catalyst | Resulting Intermediate |

|---|---|---|---|---|

| Piperidine (B6355638) Alkaloids (e.g., Indolizidines) | N-(pent-4-enyl)-N-(allyl)sulfonylcarbamate | 6-membered ring formation | Grubbs II or Hoveyda-Grubbs II | N-sulfonyl-1,2,3,6-tetrahydropyridine |

| Quinolizidine Alkaloids | N-(pent-4-enyl)-N-(but-3-enyl)sulfonylcarbamate | 7-membered ring formation (less common) | Grubbs II | N-sulfonyldihydroazepine derivative |

| Aminocyclitols (e.g., Conduramine derivatives) | N-(pent-4-enyl) derivative from sugar precursors | Formation of aminocyclohexene core rsc.org | Grubbs I or II | Protected conduramine analogue rsc.org |

Reactivity and Mechanistic Investigations of Pent 4 Enyl N P Tolylsulfonyl Carbamate

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in Pent-4-enyl N-(p-tolylsulfonyl)carbamate is the primary site of reactivity, enabling a range of synthetic transformations.

Electrophilic Activation of the Alkene

The electron-rich double bond of the pent-4-enyl group is susceptible to attack by electrophiles, initiating intramolecular cyclization reactions. This process is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. For instance, the treatment of related N-alkenylsulfonamides with electrophilic reagents can lead to the formation of cyclic products.

One common approach involves the use of an iodine source, such as iodine monofluoride, which activates the alkene and facilitates the intramolecular attack of the nitrogen atom of the sulfonamide. This iodocyclization reaction proceeds through a presumed iodonium (B1229267) ion intermediate, leading to the formation of a five-membered pyrrolidine (B122466) ring. The reaction typically yields a mixture of diastereomers.

Boron trifluoride etherate has also been shown to promote the intramolecular electrophilic cyclization of olefinic N-tosylimines, which are structurally related to this compound. psu.edu This type of reaction proceeds via the formation of an N-tosyliminium complex, which then undergoes cyclization to form homoallylic amines. psu.edu

Radical-Mediated Transformations Involving Alkene Radical Intermediates

The terminal alkene of this compound can also participate in radical reactions. Radical cyclization of similar N-alkenylaminyl radicals provides a valuable route to cyclic amines. For example, the cyclization of the N-methylpent-4-enylaminyl radical has been studied both theoretically and experimentally. rsc.org

These reactions are often initiated by radical initiators, such as tributyltin hydride in the presence of AIBN (azobisisobutyronitrile). The initially formed carbon-centered radical can then undergo intramolecular cyclization onto the nitrogen atom, although cyclization onto the double bond is more common in related systems. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a key aspect of these transformations. For pent-4-enyl systems, 5-exo cyclization to form a five-membered ring is generally favored. researchgate.net

The introduction of substituents on the alkene or the alkyl chain can influence the rate and stereoselectivity of the cyclization. For instance, methyl substitution on the hex-5-enyl radical has been shown to enhance the rate of 1,5-cyclization. researchgate.net

Transition Metal-Catalyzed Alkene Functionalization

Transition metal catalysts offer a powerful toolkit for the functionalization of the terminal alkene in this compound and related compounds. Hydroamination, in particular, has emerged as an atom-economical method for the synthesis of cyclic amines.

Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. This can be achieved both intramolecularly and intermolecularly, with the former being a key strategy for the synthesis of heterocyclic compounds like pyrrolidines.

The intramolecular hydroamination of N-(pent-4-enyl)-p-toluenesulfonamides and related substrates can be catalyzed by a variety of late transition metals. dntb.gov.ua These reactions provide a direct route to 2-methylpyrrolidine (B1204830) derivatives. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the cyclization. Catalysts based on metals such as palladium, rhodium, and copper have been employed for this transformation. researchgate.net The mechanism often involves coordination of the metal to the alkene, followed by nucleophilic attack of the nitrogen atom.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Pd(OAc)2 / Nixantphos, Cs2CO3 | N-Cbz-pent-4-enylamine | 2-Aryl-pyrrolidine | High | nih.gov |

| Triflic Acid | N-Tosyl-pent-4-enylamine | 2-Methyl-1-tosylpyrrolidine | Excellent | nih.gov |

This table presents data for related substrates to illustrate the general reactivity.

In addition to transition metal catalysis, Brønsted acids can also effectively catalyze the intramolecular hydroamination of N-protected alkenylamines. nih.gov For substrates like N-(pent-4-enyl)-p-toluenesulfonamides, strong acids such as triflic acid or sulfuric acid can promote cyclization to form the corresponding tosyl-protected pyrrolidine derivatives in excellent yields. nih.gov This acid-catalyzed cyclization is believed to proceed through the protonation of the double bond, generating a carbocationic intermediate which is then trapped by the intramolecular nitrogen nucleophile. This method represents a simple and efficient way to synthesize substituted pyrrolidines. nih.govchemrxiv.org

| Acid Catalyst | Substrate | Product | Yield (%) | Reference |

| Triflic Acid | N-Boc-pent-4-enylamine | 1-Boc-2-methylpyrrolidine | 95 | nih.gov |

| Sulfuric Acid | N-Tosyl-pent-4-enylamine | 2-Methyl-1-tosylpyrrolidine | High | nih.gov |

This table presents data for related substrates to illustrate the general reactivity.

Hydroamination Reactions

Enantioselective Hydroamination Methodologies

The intramolecular hydroamination of alkenyl carbamates is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. While specific enantioselective studies on this compound are not extensively documented, the reactivity of similar N-alkenyl carbamates has been well-established, particularly through gold(I)-catalyzed methodologies. These reactions provide a framework for understanding the potential transformations of the title compound.

Gold(I) complexes have emerged as effective catalysts for the intramolecular hydroamination of unactivated olefins, operating under mild conditions with broad substrate compatibility. organic-chemistry.orgnih.gov For instance, the cyclization of various 4-pentenyl carbamates can be achieved with high efficiency. The general mechanism is believed to involve the coordination of the gold(I) catalyst to the alkene, which activates it towards nucleophilic attack by the tethered carbamate (B1207046) nitrogen. This is followed by protonolysis of the resulting carbon-gold bond, which releases the cyclic product and regenerates the active catalyst. organic-chemistry.org

The development of enantioselective variants of this reaction has been a significant focus. Chiral phosphine (B1218219) ligands coordinated to the gold(I) center can induce asymmetry in the transition state, leading to the formation of enantioenriched pyrrolidine derivatives. For example, gold(I)-catalyzed enantioselective hydroamination of N-allenyl carbamates has been shown to produce 2-vinylpyrrolidines in high yield and with significant enantiomeric excess. acs.orgnih.gov Although the substrate is an allene, the principle of asymmetric induction by a chiral gold catalyst is directly applicable to the pent-4-enyl system.

Table 1: Examples of Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates (Data based on analogous systems)

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| [Au{P(tBu)₂(o-biphenyl)}]Cl / AgOTf | N-Boc-4-pentenylamine | 2-methyl-N-Boc-pyrrolidine | 98 | N/A |

| [(S)-MeOBIPHEP]Au₂Cl₂ / AgClO₄ | N-Cbz-4,5-hexadienylamine | (R)-2-vinyl-N-Cbz-pyrrolidine | 97 | 81 |

This table presents data for analogous systems to illustrate the potential reactivity of this compound under similar conditions.

Oxyamination Reactions

Vicinal Oxyamination with N-(4-Toluenesulfonyloxy)carbamates

The osmium-catalyzed vicinal oxyamination of alkenes is a reliable method for the stereospecific synthesis of 1,2-amino alcohols. This reaction involves the simultaneous addition of an oxygen and a nitrogen functionality across a double bond. N-(4-Toluenesulfonyloxy)carbamates are effective preformed nitrogen sources for this transformation, reacting with a variety of alkenes in the presence of an osmium catalyst. nih.govnih.govanu.edu.au

The reaction of an alkene like the one present in this compound with an N-(4-toluenesulfonyloxy)carbamate and a catalytic amount of osmium tetroxide would be expected to proceed smoothly. The process generally occurs with low catalyst loadings and results in good yields of the corresponding vicinal oxyaminated products. nih.gov The regioselectivity of the addition is high for unsymmetrically substituted alkenes.

Stereochemical Control in Oxyamination Processes

A key feature of the osmium-catalyzed oxyamination is its high degree of stereochemical control. The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the nitrogen and oxygen moieties to the alkene face. masterorganicchemistry.com This is analogous to the well-known osmium-catalyzed syn-dihydroxylation of alkenes. The initial step is believed to be the formation of an osmaazaglycolate intermediate through a [3+2] cycloaddition. Subsequent hydrolysis or reduction of this intermediate yields the 1,2-amino alcohol product.

For a substrate like this compound, this stereospecificity means that the relative configuration of the two newly formed stereocenters (at C4 and C5 of the pentenyl chain) would be fixed. The use of chiral ligands, often cinchona alkaloids, in asymmetric aminohydroxylation reactions can render the process enantioselective, allowing for the formation of a single enantiomer of the amino alcohol product.

Table 2: Osmium-Catalyzed Vicinal Oxyamination of Alkenes (Data based on general methodology)

| Nitrogen Source | Alkene Substrate | Product Type | Stereochemistry |

| N-(4-Toluenesulfonyloxy)carbamate | Terminal Alkene | Vicinal Amino Alcohol | syn-addition |

| N-(4-Toluenesulfonyloxy)carbamate | Cyclic Alkene | cis-Amino Alcohol | syn-addition |

This table illustrates the expected outcomes for the oxyamination of the double bond in this compound.

Aziridination Reactions

Palladium-Catalyzed Aziridination with Sulfonamide Nitrogen Sources

Aziridines are valuable synthetic intermediates, and their formation through the direct aziridination of alkenes is a highly atom-economical process. Palladium catalysts have been successfully employed for the aziridination of alkenes using various nitrogen sources. dntb.gov.uaresearchgate.net For a molecule like this compound, the sulfonamide moiety itself can potentially act as the nitrogen source for an intramolecular aziridination, or an external sulfonamide-based reagent can be used for an intermolecular reaction.

More commonly, reagents such as N,N-dichloro-p-toluenesulfonamide (TsNCl₂) are used in palladium-catalyzed reactions with unfunctionalized alkenes. dntb.gov.uaresearchgate.net Palladium acetate (B1210297) has been shown to be an effective catalyst for this transformation, facilitating the reaction at room temperature to produce N-tosylaziridines in moderate to good yields. researchgate.net This methodology is complementary to other protocols that may be limited to electron-deficient alkenes. The reaction is believed to proceed through a mechanism involving the formation of a palladium-nitrene species or a related intermediate.

Nitrene Transfer Mechanisms in Aziridination

The mechanism of metal-catalyzed aziridination often involves the in-situ generation of a metal-nitrene intermediate. mdpi.commorressier.com This highly reactive species is then transferred to the alkene. In the context of palladium-catalyzed reactions, the precise nature of the active nitrogen-transfer agent is a subject of ongoing investigation.

One proposed pathway involves the oxidative addition of the N-halo-sulfonamide to a Pd(0) complex, followed by the elimination of a salt to generate a palladium-nitrene complex. This complex then reacts with the alkene to form the aziridine (B145994). Alternatively, a Pd(II)-catalyzed pathway may be operative, where the alkene coordinates to the palladium center, followed by nucleophilic attack of the sulfonamide nitrogen.

In intramolecular reactions, such as the potential cyclization of this compound, the tether between the alkene and the sulfonamide group can pre-organize the molecule for the nitrene transfer step, often leading to high efficiency and selectivity. nih.govfigshare.com The competition between C-H amination and C=C aziridination is a key mechanistic challenge in systems where both are possible. mdpi.com For the pent-4-enyl system, aziridination at the terminal double bond is the expected primary pathway.

Carboamination Reactions

Carboamination reactions are powerful synthetic tools that enable the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a carbon-carbon multiple bond. This compound is a suitable substrate for such transformations, leading to the formation of functionalized nitrogen heterocycles. Both intermolecular and intramolecular approaches have been explored, with significant advancements in enantioselective catalysis.

Intermolecular and Intramolecular Approaches

The palladium-catalyzed carboamination of N-protected γ-aminoalkenes, such as derivatives of pent-4-enylamine, represents a robust method for the synthesis of substituted pyrrolidines. researchgate.net While early iterations of this methodology required strongly basic conditions, milder reaction conditions employing cesium carbonate as the base have been shown to significantly broaden the functional group tolerance and substrate scope. researchgate.net These reactions typically proceed via the oxidative addition of an aryl bromide to a palladium(0) catalyst, followed by coordination of the N-protected aminoalkene and subsequent intramolecular syn-aminopalladation of the alkene. researchgate.net The final step involves C-C bond-forming reductive elimination to yield the pyrrolidine product and regenerate the palladium(0) catalyst. researchgate.net

The use of specific ligands, such as Nixantphos, has been demonstrated to be effective in promoting the carboamination of 4-substituted pent-4-enylamine derivatives, leading to the formation of 2,2-disubstituted pyrrolidines in high yields. researchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups, including esters and ketones. researchgate.net

| Substrate | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| N-Ts-pent-4-enylamine | 4-Bromo-tert-butylbenzene | Pd(OAc)₂ | Nixantphos | Cs₂CO₃ | Dioxane | 2-((4-(tert-butyl)phenyl)methyl)-1-tosylpyrrolidine | Good |

| N-Cbz-4-methylpent-4-enylamine | 4-Bromobenzonitrile | Pd(OAc)₂ | Nixantphos | Cs₂CO₃ | Dioxane | 2-(4-cyanobenzyl)-2-methyl-1-(phenylmethoxycarbonyl)pyrrolidine | 85 |

| N-Ts-pent-4-enylamine | 3-Bromopyridine | Pd(OAc)₂ | Nixantphos | Cs₂CO₃ | Dioxane | 2-(pyridin-3-ylmethyl)-1-tosylpyrrolidine | 78 |

This table presents illustrative data based on analogous reactions described in the literature.

Copper(II)-Catalyzed Enantioselective Carboamination

Significant progress has been made in the development of enantioselective carboamination reactions. Copper(II) catalysis has emerged as a promising approach for the asymmetric intramolecular carboamination of terminal alkenes. rsc.org This method facilitates the addition of an arylsulfonamide across the alkene, resulting in the formation of chiral sultams, which are important structural motifs in biologically active molecules. rsc.org

The proposed mechanism involves the coordination of the substrate to a tetracoordinate copper(II) center, which also bears a bidentate chiral ligand. rsc.org The reaction is an oxidative cyclization process, often requiring an oxidant such as manganese dioxide (MnO₂) to facilitate catalyst turnover. rsc.org The choice of solvent can be critical in minimizing side reactions, such as hydroamination. For instance, using trifluorotoluene as the solvent has been shown to decrease the formation of the hydroamination byproduct. rsc.org

| Substrate | Catalyst | Ligand | Oxidant | Base | Solvent | Product | Enantiomeric Excess (%) |

| N-(4-methylphenyl)sulfonyl-pent-4-en-1-amine | Cu(OTf)₂ | Chiral Bidentate Ligand | MnO₂ | K₂CO₃ | PhCF₃ | Chiral Tosyl-proline derivative | High |

This table illustrates a representative copper(II)-catalyzed enantioselective carboamination reaction based on literature precedents.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become an indispensable tool in organic synthesis for the construction of cyclic molecules, particularly nitrogen heterocycles. mdpi.comnih.gov this compound, with its terminal alkene functionality, is an excellent substrate for RCM, enabling the synthesis of a variety of unsaturated nitrogen-containing rings.

RCM for Nitrogen Heterocycle Synthesis

The application of RCM to substrates like this compound and its derivatives allows for the efficient synthesis of five-, six-, and seven-membered carbamate-protected cyclic amines. mdpi.com Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are commonly employed for these transformations. core.ac.uk These catalysts exhibit high activity, allowing for low catalyst loadings, in some cases as low as 500 ppm. mdpi.com

The success of the RCM reaction is often dependent on the concentration of the substrate, which influences the competition between intramolecular RCM and intermolecular oligomerization. For the synthesis of five-membered rings, reactions can often be run neat, while the formation of larger rings, such as seven-membered heterocycles, may require more dilute conditions (0.2-0.05 M). mdpi.com

| Substrate | Catalyst | Catalyst Loading (ppm) | Concentration (M) | Product |

| Diallyl N-(p-tolylsulfonyl)carbamate | Grubbs' Second Generation | 500 | 1.0 | 2,5-Dihydro-1H-pyrrole-1-carboxylic acid, N-(p-tolylsulfonyl) derivative |

| N-(But-3-en-1-yl)-N-(prop-2-en-1-yl)-p-toluenesulfonamide | Ruthenium Catalyst | 500-1000 | 0.2 | 1-Tosyl-1,2,3,6-tetrahydropyridine |

This table provides examples of RCM for the synthesis of nitrogen heterocycles based on related substrates.

Enyne Metathesis Strategies for Polycyclic Systems

Ring-closing enyne metathesis (RCEYM) is a variation of RCM that involves the reaction of an alkene and an alkyne to form a 1,3-diene-containing ring system. core.ac.uknih.gov This strategy is particularly useful for the synthesis of complex polycyclic systems, as the resulting diene can participate in subsequent cycloaddition reactions. core.ac.uk

A tandem strategy involving an initial benzannulation reaction followed by RCM can provide access to highly substituted benzofused nitrogen heterocyles. nih.gov For instance, the reaction of a cyclobutenone with an ynamide can generate a substituted aniline (B41778) derivative, which can then undergo ring-closing metathesis to form dihydroquinolines, benzazepines, or benzazocines. nih.gov While direct enyne metathesis can sometimes be challenging, the strategic placement of the alkene and alkyne moieties allows for the construction of intricate molecular architectures. core.ac.uknih.gov

Reactions Involving the Carbamate Nitrogen

The carbamate nitrogen in this compound is part of a sulfonylcarbamate linkage, which influences its reactivity. While the nitrogen is formally an amide nitrogen, the presence of the adjacent electron-withdrawing p-tolylsulfonyl group significantly impacts its nucleophilicity and the stability of the carbamate group.

Based on the reactivity of analogous N-sulfonylcarbamates, several reactions involving the carbamate nitrogen can be anticipated. The hydrolysis of tertiary sulfonylcarbamates, for example, has been studied and can proceed under both spontaneous and base-catalyzed conditions. rsc.org The mechanism is proposed to involve a rate-limiting formation of a tetrahedral intermediate resulting from nucleophilic attack at the carbamate carbonyl carbon. rsc.org

Furthermore, the N-H bond of primary and secondary carbamates can be deprotonated under basic conditions, and the resulting anion can participate in further reactions. For instance, the reaction of primary phenylcarbamates with amines can proceed via an in situ generated isocyanate intermediate to form ureas. While this compound is a secondary carbamate, strong basic conditions could potentially facilitate similar transformations.

N-deacylation of related N-acylsulfonamides is another relevant transformation, which would correspond to the cleavage of the N-C(O) bond in the subject molecule. researchgate.net This would liberate the corresponding sulfonamide. Additionally, Lewis acid-catalyzed N-acylation of carbamates has been reported, suggesting that the carbamate nitrogen could, under certain conditions, act as a nucleophile.

N-Deprotection Strategies and Subsequent Amine Reactivity

The removal of the N-(p-tolylsulfonyl)carbamate group is a key step in synthetic sequences where the amine functionality is required for subsequent transformations. The deprotection can be challenging due to the stability of the carbamate and the sulfonamide moieties. wikipedia.org However, various methods have been developed for the cleavage of carbamates to liberate the free amine. organic-chemistry.org

Common strategies for carbamate deprotection that could be applicable to this compound include treatment with strong acids or bases, though these conditions may not be compatible with other functional groups in the molecule. organic-chemistry.org Milder, nucleophilic deprotection protocols have been developed, for instance, using reagents like 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.orgresearchgate.net This method has proven effective for a range of carbamate-protected amines and is often superior to traditional methods when sensitive functionalities are present. organic-chemistry.org Another approach involves the use of TBAF in THF, which offers a mild method for carbamate removal. organic-chemistry.orglookchem.com

Once deprotected, the resulting pent-4-en-1-amine possesses a primary amine that is a versatile nucleophile. This amine can readily participate in a variety of subsequent reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net

The reactivity of the liberated amine is crucial for the construction of more complex molecular architectures.

Table 1: Selected N-Deprotection Methods for Carbamates

| Reagent/Conditions | Substrate Scope | Comments | Reference |

|---|---|---|---|

| 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Broad (Cbz, Alloc, methyl carbamates) | Superior for substrates with sensitive functionalities. | organic-chemistry.orgresearchgate.net |

| TBAF, THF | General | Mild conditions, selectivity can be achieved. | organic-chemistry.orglookchem.com |

| Diethylenetriamine | Unactivated carbamates and ureas | Chemoselective, no additional reagents needed. | organic-chemistry.org |

Role of the Carbamate as a Directing Group or Leaving Group in Cyclizations

The carbamate functionality can play a significant role in directing intramolecular cyclization reactions. In the presence of transition metal catalysts, the carbamate can act as a directing group, facilitating C-H activation or other bond-forming processes at a specific position within the molecule. acs.org For instance, in transition metal-catalyzed reactions, the carbonyl oxygen of the carbamate can coordinate to the metal center, bringing the catalyst into proximity with the pentenyl moiety and influencing the regioselectivity of subsequent transformations. acs.org

Furthermore, in certain cyclization reactions, the carbamate can function as a leaving group. nih.govnih.gov For example, in palladium-catalyzed decarboxylative cyclizations of vinyl or ethynyl (B1212043) cyclic carbamates, the carbamate is lost as carbon dioxide, leading to the formation of N-heterocycles. nih.gov While this compound is not a cyclic carbamate, analogous intramolecular reactions where the carbamate participates as a leaving group are conceivable under appropriate catalytic conditions.

The carbamate can also participate in cyclization through the intramolecular attack of the carbonyl oxygen onto an activated alkene. For example, the reaction of alkenyl N-alkoxy carbamates with N-bromosuccinimide leads to the formation of cyclic bromo carbonates, demonstrating the ability of the carbamate oxygen to act as an intramolecular nucleophile. nih.gov

Reactions Involving the p-Tolylsulfonyl Group

The p-tolylsulfonyl (tosyl) group significantly influences the reactivity of the nitrogen atom to which it is attached and can be cleaved under specific conditions in a synthetic sequence.

Activation of the Nitrogen Center by the Sulfonyl Group

The strongly electron-withdrawing nature of the p-tolylsulfonyl group has a profound effect on the nitrogen atom of the carbamate. stackexchange.com This electron-withdrawing effect, through both inductive and resonance effects, delocalizes the lone pair of electrons on the nitrogen atom, thereby reducing its nucleophilicity and basicity. stackexchange.commasterorganicchemistry.com This deactivation of the nitrogen center prevents it from participating in undesired side reactions, which is a key feature of its role as a protecting group. wikipedia.org

The reduced nucleophilicity of the nitrogen atom in this compound makes it less likely to react with electrophiles. masterorganicchemistry.com This property is advantageous in multi-step syntheses where other parts of the molecule need to be modified without affecting the nitrogen center. The activation of the nitrogen, in this context, refers to the modulation of its reactivity to be stable under a variety of reaction conditions.

Cleavage of the Sulfonyl Group in Synthetic Sequences

While the tosyl group is a robust protecting group, its removal is often a necessary step in a synthetic route to unmask the free amine or a less substituted nitrogen. wikipedia.org A variety of methods have been developed for the reductive cleavage of the N-S bond in sulfonamides. organic-chemistry.org These methods often employ dissolving metal reductions, such as sodium in liquid ammonia (B1221849) or sodium naphthalenide. organic-chemistry.orgfiu.edu Other reagents that can effect this transformation include samarium diiodide and magnesium in methanol. organic-chemistry.org

Electrochemical methods have also been developed for the detosylation of N,N-disubstituted p-toluenesulfonamides, offering a mild and selective alternative. researchgate.net Additionally, acidic hydrolysis using strong acids like trifluoromethanesulfonic acid can cleave the tosyl group, although this method may not be suitable for acid-labile substrates. organic-chemistry.org More recently, visible-light-promoted reductive cleavage of N-S bonds has emerged as an efficient and environmentally friendly method for desulfonylation. researchgate.net

Table 2: Common Reagents for the Cleavage of p-Tolylsulfonyl Groups from Amines

| Reagent/Conditions | Mechanism | Comments | Reference |

|---|---|---|---|

| Na / liquid NH₃ | Dissolving metal reduction | Powerful, but requires cryogenic conditions. | organic-chemistry.org |

| Sodium naphthalenide | Single electron transfer | High reduction potential, efficient. | fiu.edu |

| SmI₂ | Reductive cleavage | Mild conditions, useful for sensitive substrates. | organic-chemistry.org |

| Mg / MeOH | Dissolving metal reduction | Often used with sonication. | organic-chemistry.org |

| Visible light photocatalysis | Photoinduced electron transfer | Green and mild conditions. | researchgate.net |

| Trifluoromethanesulfonic acid | Acidic hydrolysis | Effective for electron-deficient N-arylsulfonamides. | organic-chemistry.org |

Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality

The presence of multiple reactive sites in this compound—the terminal alkene, the carbamate, and the tosyl group—makes it an ideal substrate for tandem or cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials. princeton.edu

Intramolecular Cyclization Pathways

The pent-4-enyl side chain provides a handle for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. rsc.org These reactions can be initiated by various stimuli, including radical initiators, transition metal catalysts, or strong acids.

One potential pathway is a radical-initiated cyclization. nih.gov For example, the generation of a radical at a suitable position in the molecule could trigger a 5-exo-trig or 6-endo-trig cyclization onto the double bond, leading to the formation of five- or six-membered rings, respectively.

Transition metal-catalyzed intramolecular reactions are also a prominent possibility. researchgate.net For instance, a palladium-catalyzed intramolecular N-arylation followed by an intermolecular carboamination has been used to construct tricyclic heterocycles in a cascade fashion. nih.gov In a similar vein, a gold-catalyzed cyclization of alkynyl carbamates has been shown to produce 1,2-dihydroisoquinolines. researchgate.net For this compound, a transition metal catalyst could coordinate to the alkene, which could then be attacked by the nitrogen or oxygen of the carbamate moiety to form a heterocyclic product. beilstein-journals.orgresearchgate.net

Acid-catalyzed cyclizations are another possibility. nih.gov Treatment with a Brønsted or Lewis acid could activate the alkene towards intramolecular attack by the carbamate oxygen, potentially leading to the formation of cyclic ethers or lactones after subsequent transformations.

The specific outcome of these intramolecular cyclization pathways would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, and could be tuned to favor the formation of a desired heterocyclic scaffold.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The reactions of this compound and its derivatives are characterized by a rich landscape of selectivity issues that are crucial for their synthetic utility.

Chemoselectivity often arises in more complex substrates where multiple reactive sites are present. For instance, in a molecule containing both an alkene and another electrophilic group, the choice of reagent and reaction conditions will determine which functionality reacts. The N-(p-tolylsulfonyl)carbamate group itself is generally stable under a variety of reaction conditions, allowing for selective transformations at other parts of the molecule.

Regioselectivity is a key consideration in the cyclization reactions. As discussed, radical cyclizations of pent-4-enyl systems predominantly yield five-membered rings through a 5-exo-trig pathway. In contrast, aza-Prins cyclizations can provide either five- or six-membered rings, with the outcome being sensitive to the Lewis acid and substrate structure. Intramolecular aza-Michael additions, on the other hand, typically favor the formation of six-membered rings via a 6-endo cyclization.

Stereoselectivity is a critical aspect in the synthesis of complex molecules. In aza-Prins reactions, the stereochemistry is often controlled by a chair-like transition state, leading to a high degree of diastereoselectivity. researchgate.net For intramolecular aza-Michael additions, the use of chiral catalysts can induce high levels of enantioselectivity, and the diastereoselectivity can be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov In radical cyclizations, stereocontrol can be more challenging but can be achieved through the use of chiral auxiliaries or by substrate control in rigid systems. nih.govacs.org The stereochemical outcome is often rationalized by considering the steric and electronic interactions in the transition state. academie-sciences.fr

Applications in the Synthesis of Heterocyclic Compounds and Natural Products

Synthesis of Pyrrolidines and Piperidines

The pent-4-enyl chain is ideally suited for cyclization reactions to form five-membered pyrrolidine (B122466) rings and, under certain conditions, six-membered piperidine (B6355638) rings. The N-(p-tolylsulfonyl)carbamate group plays a crucial role, either by acting as a precursor to a nucleophilic nitrogen or by generating an electrophilic nitrene species.

The formation of pyrrolidines from pent-4-enyl substrates is a common strategy in heterocyclic synthesis. For a substrate like Pent-4-enyl N-(p-tolylsulfonyl)carbamate, the cyclization can be initiated by activating the double bond towards nucleophilic attack by the nitrogen atom. One established method involves the in-situ formation of an N-tosylimine from an olefinic aldehyde, which then undergoes an intramolecular electrophilic cyclization promoted by a Lewis acid like boron trifluoride etherate. psu.edu This process, known as an N-acyliminium ion cyclization, typically proceeds via a 5-exo-trig pathway to selectively form the five-membered pyrrolidine ring.

Alternatively, transition metals can catalyze the intramolecular hydroamination of the terminal alkene. Gold(I) complexes, for example, have been shown to be effective catalysts for the hydroamination of unactivated olefins, including N-pentenyl ureas, to yield the corresponding nitrogen heterocycles in excellent yields. organic-chemistry.org Radical cyclizations, initiated by radical starters, also provide a pathway to these ring systems.

| Cyclization Strategy | Catalyst/Promoter | Typical Product | Key Feature |

| Electrophilic Cyclization | Lewis Acids (e.g., BF₃·OEt₂) | Pyrrolidine | Involves formation of an N-tosyliminium intermediate psu.edu |

| Hydroamination | Gold(I) Catalysts | Pyrrolidine | Mild conditions for unactivated olefins organic-chemistry.org |

| C-H Amination | Rhodium Catalysts | Pyrrolidine | Direct insertion into C-H bonds organic-chemistry.org |

Achieving stereocontrol in the synthesis of substituted pyrrolidines is critical, as the biological activity of these molecules is often dependent on their stereochemistry. researchgate.net Stereoselective methods for the cyclization of acyclic precursors are a major focus in organic synthesis. nih.govmdpi.com For pent-4-enyl substrates, stereoselectivity can be introduced in several ways:

Substrate Control: A chiral center already present in the pent-4-enyl backbone can direct the stereochemical outcome of the cyclization.

Auxiliary Control: A chiral auxiliary attached to the nitrogen or another part of the molecule can guide the formation of new stereocenters during the ring-closing step.

Catalyst Control: The use of chiral transition metal catalysts (e.g., rhodium, iridium, or copper complexes) can create a chiral environment around the substrate, leading to an enantioselective transformation. organic-chemistry.org

For instance, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful, stereoselective method for creating highly substituted pyrrolidines. nih.govresearchgate.net While not a direct cyclization of the pent-4-enyl carbamate (B1207046) itself, this highlights the broader strategies used to form this ring system stereoselectively from acyclic components.

Formation of Other Nitrogen-Containing Rings

The reactivity of the alkene and the N-tosylcarbamate group extends beyond the formation of simple pyrrolidines, enabling the synthesis of strained rings like aziridines and complex fused heterocycles through cascade reactions.

The N-(p-tolylsulfonyl)carbamate group is a precursor to a tosylnitrene moiety, a highly reactive intermediate capable of reacting with double bonds to form aziridines. N-tosyloxycarbamates, which can be formed from N-tosylcarbamates, are known to generate rhodium-nitrene species upon decomposition catalyzed by rhodium(II) complexes. nih.govresearchgate.netnih.gov

In the case of this compound, this process would occur intramolecularly. The rhodium nitrene generated at the nitrogen atom would attack the terminal double bond to yield a bicyclic N-tosyl-protected aziridine (B145994). nih.govresearchgate.net This intramolecular aziridination is often highly diastereoselective. N-tosyl aziridines are valuable synthetic intermediates, as the strained three-membered ring can be opened by a wide range of nucleophiles, providing access to diverse, functionalized amine derivatives. nih.govresearchgate.netrsc.org

Table of Rhodium-Catalyzed Intramolecular Reactions of N-Tosyloxycarbamates

| Substrate Type | Catalyst | Product | Reaction Type | Ref |

|---|---|---|---|---|

| Allylic N-tosyloxycarbamate | Rh₂(OAc)₄ | Bicyclic Aziridine | Aziridination | nih.gov |

| Aliphatic N-tosyloxycarbamate | Rh₂(esp)₂ | Oxazolidinone | C-H Insertion | nih.gov |

Cascade reactions provide a powerful method for rapidly increasing molecular complexity from simple starting materials. researchgate.net this compound is a suitable substrate for designing cascade sequences to build fused heterocyclic systems like indolines.

A notable example of such a strategy is the palladium-catalyzed cascade reaction between unsaturated amines and aryl chlorides. nih.gov This process can involve an initial intramolecular N-arylation followed by an intermolecular alkene carboamination, creating two rings, three new bonds, and a stereocenter in a single operation. nih.gov Applying this logic, an appropriately substituted aryl halide could be coupled with this compound to first form an N-aryl intermediate, which then undergoes an intramolecular Heck-type reaction or carboamination to construct a tetrahydropyrroloindole or a related fused system.

Radical cyclizations also offer a pathway to indole (B1671886) frameworks. The cyclization of o-alkenylphenyl isocyanides, for example, proceeds via a 5-exo-trig pathway to form the indole ring system, a strategy that has been applied to the total synthesis of natural products. nih.gov This demonstrates the utility of alkenyl groups in the formation of fused aromatic heterocycles.

Intermediate in the Total Synthesis of Complex Molecules

While this compound is a relatively simple building block, its utility lies in its ability to generate key heterocyclic intermediates that are core components of complex natural products. nih.govnih.gov The pyrrolidine and piperidine rings, in particular, are ubiquitous in a vast array of alkaloids and other bioactive molecules. researchgate.net

The N-tosyl aziridines formed via intramolecular cyclization are especially powerful intermediates. The N-tosyl group activates the aziridine ring for nucleophilic opening, providing regio- and stereocontrolled access to 1,2-difunctionalized amine derivatives. nih.govrsc.org This strategy is frequently employed in the synthesis of alkaloids, amino acids, and other nitrogenous natural products where precise control over stereochemistry is essential. For instance, N-tosyl aziridines derived from amino acids are common precursors in the synthesis of complex alkaloid structures. nih.gov Therefore, the true value of this compound in total synthesis is realized through its efficient conversion into these versatile heterocyclic synthons.

Utilization in Natural Product Synthesis Scaffolds

The chemical architecture of this compound makes it an ideal substrate for intramolecular cyclization reactions to generate substituted piperidines, a common motif in a wide array of alkaloids. Methodologies such as radical cyclizations and transition-metal-catalyzed reactions can be employed to construct the core heterocyclic structure of these natural products.

One of the prominent classes of natural products featuring a substituted piperidine ring are the solenopsin (B1210030) alkaloids, which are found in the venom of fire ants. The synthesis of these alkaloids often relies on the stereoselective construction of a 2,6-disubstituted piperidine skeleton. This compound and its derivatives are well-suited precursors for this purpose. Through radical-initiated cyclization, the pentenyl chain can be induced to form a six-membered ring, with the stereochemical outcome often being controlled by the reaction conditions and the nature of the substituents.

Similarly, palladium-catalyzed intramolecular cyclization presents another powerful strategy. nih.gov In this approach, a palladium catalyst activates the alkene, which is then attacked by the nitrogen atom of the carbamate, leading to the formation of the piperidine ring. The p-tolylsulfonyl group serves as both a protecting group for the nitrogen and an activating group that can influence the reactivity and selectivity of the cyclization.

The application of such cyclization strategies on substrates like this compound provides a convergent and efficient route to the core structures of various piperidine alkaloids. The resulting cyclized products can then be further elaborated to achieve the total synthesis of complex natural products.

Table 1: Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Description | Resulting Scaffold |

|---|---|---|

| Radical Cyclization | Intramolecular addition of a nitrogen-centered radical to the terminal alkene. | Substituted Piperidine |

| Palladium-Catalyzed Cyclization | Intramolecular aminopalladation of the alkene by the carbamate nitrogen. | Substituted Piperidine |

Building Block for Pharmaceutical and Agrochemical Intermediates

The heterocyclic scaffolds derived from this compound are not only relevant to natural product synthesis but also serve as crucial building blocks for the development of new pharmaceutical and agrochemical agents. The piperidine and pyrrolidine moieties are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.

Carbamate-containing compounds themselves have a long history of use in both the pharmaceutical and agrochemical industries. nih.gov The carbamate functional group is a key structural motif in a variety of bioactive molecules, including pesticides, fungicides, and herbicides. nih.gov For instance, N-aryl carbamates have been shown to exhibit significant fungicidal activity. nih.gov The p-toluenesulfonamide (B41071) moiety is also a common feature in many synthetic pharmaceuticals and agrochemicals, often used as an intermediate in their synthesis. patsnap.com

The cyclization of this compound provides access to a range of substituted piperidines and pyrrolidines. These heterocycles can be further functionalized to create a diverse library of compounds for screening as potential drug candidates or agrochemicals. The ability to introduce various substituents at different positions of the heterocyclic ring allows for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting molecules.

The versatility of the tosyl group allows for its removal under specific conditions, liberating the nitrogen atom for further reactions. This enables the incorporation of the synthesized heterocyclic core into larger, more complex molecules with desired biological activities. Therefore, this compound serves as a valuable starting material for the synthesis of novel intermediates for the life sciences industries.

Table 2: Applications of Derived Scaffolds

| Industry | Application of Derived Scaffolds |

|---|---|

| Pharmaceutical | Synthesis of novel drug candidates containing piperidine or pyrrolidine cores. |

| Agrochemical | Development of new fungicides, herbicides, and pesticides. |

Computational and Spectroscopic Studies of Reaction Mechanisms and Conformations

Theoretical Investigations of Reaction Pathways and Energy Profiles (e.g., DFT calculations)

Theoretical investigations, particularly using Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of chemical reactions, helping to identify transition states and intermediates, and thus clarifying reaction mechanisms. researchgate.netrsc.org For a molecule such as Pent-4-enyl N-(p-tolylsulfonyl)carbamate, DFT calculations would be instrumental in exploring various potential reaction pathways, such as intramolecular cyclization.

One plausible reaction pathway for this compound is an intramolecular cyclization, a common reaction for 4-alkenyl systems. mdpi.com This could proceed via a metal-catalyzed process, for example, a palladium-catalyzed cyclization, which has been studied for similar carbamates. acs.orgresearchgate.net DFT calculations would be employed to model the reaction steps, including the coordination of the palladium catalyst to the alkene, the subsequent intramolecular attack of the nitrogen or oxygen of the carbamate (B1207046) group, and the final product formation.

The energy profile of such a reaction would be mapped, pinpointing the activation energies for each step. For instance, in a hypothetical palladium-catalyzed intramolecular aminocyclization, the key steps would involve the formation of a palladium-alkene complex, followed by the cyclization to form a five- or six-membered ring, and finally, catalyst regeneration.

Table 1: Hypothetical Energy Profile for a Proposed Intramolecular Cyclization of this compound based on DFT Calculations

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst | 0.0 |

| TS1 | Transition state for Pd-alkene coordination | +5.2 |

| Intermediate 1 | Palladium-alkene π-complex | -3.5 |

| TS2 | Transition state for intramolecular nucleophilic attack | +20.8 |

| Intermediate 2 | Cyclized organopalladium intermediate | -12.1 |

| TS3 | Transition state for β-hydride elimination/reductive elimination | +15.4 |

| Products | Cyclized product + Pd(0) catalyst | -25.0 |

Note: The data in this table is illustrative and based on typical values for similar palladium-catalyzed cyclizations of alkenyl carbamates. It does not represent experimentally verified data for this compound.

These calculations would provide critical insights into the reaction's feasibility, kinetics, and the factors controlling its regioselectivity and stereoselectivity. researchgate.net

Conformational Analysis of this compound and Reactive Intermediates

The reactivity and spectroscopic properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis, through both computational and spectroscopic methods, is crucial for understanding its behavior.

Table 2: Hypothetical Key Dihedral Angles for Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (O=C-N-S) | Dihedral Angle 2 (C-N-S-C_aryl) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.0 |

| B | ~0° (syn) | ~70° (gauche) | +1.5 |

| C | ~180° (anti) | ~180° (anti) | +2.8 |

Note: This data is hypothetical and intended to illustrate the types of results obtained from a conformational analysis. The actual values for this compound would need to be determined by specific calculations.

The conformational analysis would also extend to any reactive intermediates, such as the palladium-complexed species in a catalyzed reaction. The geometry of these intermediates can dictate the stereochemical outcome of the reaction.

Spectroscopic Elucidation of Reaction Intermediates and Products

Spectroscopy is indispensable for identifying the products of reactions involving this compound and, in some cases, for detecting transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the primary tool for characterizing the starting material and any resulting products. For example, in an intramolecular cyclization, the disappearance of the signals corresponding to the vinyl protons of the pentenyl group and the appearance of new signals for the saturated heterocyclic ring would be clear indicators of the reaction's progress.

Infrared (IR) spectroscopy is particularly useful for monitoring changes in key functional groups. The characteristic stretching frequency of the carbonyl group (C=O) in the carbamate moiety would be sensitive to its chemical environment and could shift upon cyclization. chemrxiv.org Similarly, the S=O stretches of the sulfonyl group would be observable.

Mass spectrometry (MS) would be used to determine the molecular weight of the products, confirming their identity. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

In specialized setups, techniques like in-situ IR or NMR spectroscopy could be employed to observe the reaction as it happens, potentially allowing for the detection of short-lived intermediates.

Table 3: Hypothetical Spectroscopic Data for this compound and a Potential Cyclized Product

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) |

| This compound | 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 5.8 (m, 1H, =CH-), 5.0 (m, 2H, =CH₂), 3.8 (t, 2H, -OCH₂-), 2.4 (s, 3H, Ar-CH₃) | 152 (C=O), 145, 136, 129, 128 (Ar-C), 137 (=CH-), 115 (=CH₂), 68 (-OCH₂-), 21 (Ar-CH₃) | 3080 (=C-H), 1730 (C=O), 1350, 1160 (S=O) |

| Hypothetical Cyclized Product (e.g., a pyrrolidine (B122466) derivative) | 7.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.0-3.5 (m, ring protons), 2.4 (s, 3H, Ar-CH₃) | 154 (C=O), 145, 136, 129, 128 (Ar-C), 50-60 (ring carbons), 21 (Ar-CH₃) | 1745 (C=O), 1355, 1165 (S=O) |

Note: The spectroscopic data presented here is illustrative and represents typical chemical shifts and absorption frequencies for the functional groups present. It is not experimentally measured data for the specific compounds.

By combining the predictive power of computational chemistry with the empirical evidence from spectroscopy, a comprehensive understanding of the reactivity and conformational behavior of this compound can be achieved.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is paramount for enhancing the synthetic utility of Pent-4-enyl N-(p-tolylsulfonyl)carbamate. Future research will likely focus on catalysts that can selectively activate either the terminal alkene or the N-(p-tolylsulfonyl)carbamate moiety, or both in a controlled manner.

One promising area is the use of dual-metal core catalysts. For instance, novel catalysts with two metal cores, such as copper ions supported on polymeric carbon nitride, have shown efficiency in various cross-coupling reactions. sciencedaily.com Such systems could potentially be adapted for reactions involving the carbamate (B1207046) portion of the molecule, facilitating more efficient and selective transformations. Another avenue lies in photocatalysis, which offers a transition-metal-free approach for the synthesis of related sulfonamides. rsc.org This method could be explored for the activation and functionalization of the tolylsulfonyl group under mild conditions.

For the pent-4-enyl group, catalytic methods for the activation of unactivated terminal alkenes are of high interest. researchgate.netnih.gov Systems involving palladium or rhodium catalysts could enable a range of transformations, such as hydroarylation, carboamination, or carboboration, at the terminal double bond. researchgate.netnih.gov The development of catalysts that can mediate the 1,1-addition of C-H bonds and aminating agents to terminal alkenes represents a frontier in generating α-branched amine derivatives. nih.gov

The following table summarizes potential catalytic systems and their applications for the target molecule:

| Catalytic System | Target Moiety | Potential Application | Key Advantages |

| Dual-Metal Core Catalysts (e.g., Cu on PCN) | N-(p-tolylsulfonyl)carbamate | Cross-coupling reactions | High efficiency, selectivity, catalyst recyclability sciencedaily.com |

| Photocatalysis (Transition-metal-free) | N-(p-tolylsulfonyl)carbamate | Sulfonamide synthesis and modification | Mild reaction conditions, sustainability rsc.org |

| Palladium/Rhodium Catalysts | Pent-4-enyl group | Hydroarylation, carboamination, carboboration | Functionalization of unactivated alkenes researchgate.netnih.gov |

| Cp*Rh(III) Catalysts | Pent-4-enyl group | 1,1-addition for α-branched amines | Convergent synthesis from simple precursors nih.gov |

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral derivatives of this compound is a significant area for future research, as stereochemistry is crucial in many applications, particularly in medicinal chemistry. Asymmetric methodologies can be envisioned that target either the creation of new stereocenters via reactions at the alkene or the synthesis of atropisomeric sulfonamides.

The asymmetric functionalization of the pent-4-enyl moiety could be achieved using chiral transition-metal catalysts. For example, the use of chiral ligands in palladium-catalyzed reactions has been successful in the enantioselective functionalization of C(sp³)–H bonds. mdpi.com This principle could be extended to the allylic positions of the pent-4-enyl group. Furthermore, asymmetric olefin isomerization using chiral organic catalysts presents a method to potentially introduce chirality into the carbon chain. nih.gov

For the N-(p-tolylsulfonyl)carbamate portion, the development of catalytic asymmetric methods for the synthesis of N-C axially chiral sulfonamides is an emerging field. nih.gov Chiral palladium catalysts have been employed for the N-allylation of secondary sulfonamides to create rotationally stable atropisomers. nih.gov Additionally, chiral auxiliaries, such as (-)-quinine, have been used for the asymmetric synthesis of sulfinamides, which could be precursors to chiral sulfonamides. nih.gov

The table below outlines potential strategies for the asymmetric synthesis of chiral derivatives:

| Asymmetric Strategy | Target | Method | Potential Outcome |

| Chiral Transition-Metal Catalysis | Pent-4-enyl group | Enantioselective C-H functionalization | Chiral alkyl derivatives mdpi.com |

| Chiral Organic Catalysis | Pent-4-enyl group | Asymmetric olefin isomerization | Chiral butenolide precursors nih.gov |

| Catalytic Asymmetric N-Allylation | N-(p-tolylsulfonyl)carbamate | Reaction with chiral palladium catalysts | N-C axially chiral sulfonamides nih.gov |

| Chiral Auxiliaries | N-(p-tolylsulfonyl)carbamate | Use of auxiliaries like (-)-quinine | Enantiopure sulfinamide precursors nih.gov |

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. Continuous flow processes can handle hazardous reagents and intermediates more safely and allow for precise control over reaction parameters. amt.ukvapourtec.com

Flow chemistry has been successfully applied to the synthesis of related compounds such as sulfonylureas, sulfonyl chlorides, and carbamates. google.comresearchgate.netrsc.org For instance, the synthesis of sulfonylurea compounds has been achieved in a flow system, which could be adapted for the synthesis of the target N-(p-tolylsulfonyl)carbamate. google.com Similarly, continuous flow protocols for the synthesis of sulfonyl chlorides from thiols and disulfides have been developed, which are key precursors for the sulfonylamide moiety. rsc.org The synthesis of carbamates via Curtius rearrangement has also been demonstrated in a telescoped flow process, highlighting the potential for multi-step syntheses in a continuous manner. nih.gov

The benefits of integrating the synthesis of this compound and its derivatives into flow chemistry are summarized below:

| Flow Chemistry Application | Synthetic Step | Advantages |

| Synthesis of N-(p-tolylsulfonyl)carbamate | Carbamate and sulfonamide formation | Improved safety, scalability, and control over exothermic reactions google.comresearchgate.net |

| Derivatization of the pent-4-enyl group | Functionalization of the alkene | Precise control of reaction time and temperature, enabling selective transformations |

| Multi-step telescoped synthesis | Integrated synthesis and functionalization | Reduced manual handling, improved efficiency, and minimization of intermediate isolation nih.gov |

Design of Derivatives for Enhanced Reactivity or Specific Synthetic Targets

The design of derivatives of this compound can lead to compounds with enhanced reactivity or tailored properties for specific synthetic targets. Modifications to both the pent-4-enyl chain and the N-(p-tolylsulfonyl)carbamate group can be envisioned.

Derivatives with modified pent-4-enyl chains could be designed to participate in specific cyclization reactions or to introduce functional handles for further elaboration. For instance, the introduction of substituents along the alkenyl chain could influence the regioselectivity and stereoselectivity of subsequent reactions.

Modification of the N-(p-tolylsulfonyl)carbamate moiety could be used to tune the reactivity of the carbamate group or to introduce properties relevant to medicinal chemistry or materials science. Sulfonamide and carbamate derivatives are known to possess a wide range of biological activities. researchgate.netscholarsresearchlibrary.com By synthesizing a library of derivatives with different substituents on the aromatic ring of the tolylsulfonyl group or by replacing the tolyl group altogether, new compounds with potential therapeutic applications could be discovered. nih.govjournalijar.comresearchgate.net

Potential design strategies and their objectives are outlined in the following table:

| Derivative Design Strategy | Modification | Objective |

| Modification of the Alkenyl Chain | Introduction of substituents | Control of reactivity and selectivity in subsequent reactions; introduction of functional handles |

| Variation of the Sulfonyl Group | Substitution on the aromatic ring or replacement of the tolyl group | Tuning of electronic properties and reactivity; exploration of biological activity researchgate.netnih.gov |

| Elaboration of the Carbamate | Introduction of different N-substituents | Altering the stability and reactivity of the carbamate; creating prodrugs |

Q & A

Q. Q1. What methodological approaches are recommended for synthesizing Pent-4-enyl N-(p-tolylsulfonyl)carbamate with high purity?

To optimize synthesis, employ stepwise carbamate formation using p-toluenesulfonyl chloride and a pent-4-enylamine precursor under alkaline conditions. Key steps include:

- Reagent Selection : Use urea or carbodiimide coupling agents to activate the sulfonamide intermediate, ensuring regioselectivity .

- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .

- Purification : Utilize column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product, followed by recrystallization in ethanol for purity ≥95% .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

- NMR Spectroscopy : - and -NMR to confirm the carbamate linkage (δ ~155 ppm for carbonyl) and allylic protons (δ 5.2–5.8 ppm for the pent-4-enyl group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (S=O stretch) validate functional groups .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions often arise from conformational isomerism or solvent effects. Mitigation strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at low temperatures (−40°C to −60°C) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict -NMR chemical shifts and compare them with experimental data .

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-state NMR) to reconcile discrepancies .

Q. Q4. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

Design a pH-dependent stability assay:

- Buffer Systems : Test hydrolysis rates in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) at 37°C .

- Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to quantify degradation products over 24–72 hours .

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots .

Q. Q5. How can researchers integrate theoretical frameworks with experimental data to predict the reactivity of this compound in nucleophilic environments?

Adopt a combined computational-experimental approach:

- Mechanistic Studies : Perform MD simulations (e.g., GROMACS) to model nucleophilic attack at the carbamate carbonyl .

- Electrophilicity Analysis : Calculate Fukui indices () to identify reactive sites susceptible to nucleophiles like amines or thiols .

- Experimental Validation : Synthesize derivatives with electron-withdrawing substituents on the p-tolyl group and compare reaction rates with computational predictions .

Methodological Challenges

Q. Q6. What strategies address low yields in the coupling of pent-4-enylamine with p-toluenesulfonyl chloride?

- Catalyst Optimization : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via base-assisted deprotonation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- In Situ Monitoring : Use TLC (silica gel, hexane:ethyl acetate = 4:1) to track reaction progress and adjust stoichiometry dynamically .

Q. Q7. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Scaffold Modification : Synthesize analogs with varied alkyl chain lengths (e.g., pent-3-enyl or hex-4-enyl) and electron-donating/withdrawing groups on the aryl sulfonamide .